Paramethadione
Overview
Description
Paramethadione, known by its chemical name 5-ethyl-3,5-dimethyl-oxazolidine-2,4-dione, is an anticonvulsant drug belonging to the oxazolidinedione class.
Preparation Methods
Paramethadione is synthesized through a process that involves the reaction of 2-hydroxy-2-methylbutyric acid. The synthetic route is analogous to that of trimethadione, except for the substitution of one methyl group with an ethyl group . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the formation of the oxazolidinedione ring structure.
Chemical Reactions Analysis
Paramethadione undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced analogs.
Substitution: this compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Paramethadione has been extensively studied for its anticonvulsant properties. It is used in the treatment of absence seizures, particularly in cases where other medications are ineffective . In addition to its medical applications, this compound is also used in research to study the mechanisms of seizure activity and the role of T-type calcium currents in thalamic neurons .
Mechanism of Action
Paramethadione acts by reducing T-type calcium currents in thalamic neurons. This reduction inhibits corticothalamic transmission and raises the threshold for repetitive activity in the thalamus. As a result, it dampens the abnormal thalamocortical rhythmicity that underlies the 3-Hz spike-and-wave discharge observed during absence seizures . The primary molecular target is the voltage-dependent T-type calcium channel subunit alpha-1I .
Comparison with Similar Compounds
Paramethadione is similar to trimethadione, another anticonvulsant in the oxazolidinedione class. Both compounds act on the central nervous system to reduce the number of absence seizures. this compound differs from trimethadione by the substitution of one methyl group with an ethyl group . This slight structural difference results in a lower side effect profile for this compound compared to trimethadione .
Other similar compounds include:
Trimethadione: Used for the treatment of absence seizures but has a higher side effect profile.
Ethadione: Another oxazolidinedione anticonvulsant with similar properties but different pharmacokinetics.
This compound’s uniqueness lies in its balance between efficacy and a relatively lower side effect profile, making it a valuable option for patients with refractory absence seizures .
Properties
IUPAC Name |
5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-7(2)5(9)8(3)6(10)11-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQASKUSHBVDKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)O1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023420 | |
Record name | Paramethadione | |
Source | EPA DSSTox | |
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Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Paramethadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014755 | |
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Boiling Point |
101 to 102 °C at 11.3 mm Hg, 101.5 °C | |
Record name | Paramethadione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00617 | |
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Record name | PARAMETHADIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3245 | |
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Record name | Paramethadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014755 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
SLIGHTLY SOL IN WATER; FREELY SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, 1.35e+02 g/L | |
Record name | Paramethadione | |
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Record name | PARAMETHADIONE | |
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Record name | Paramethadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014755 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.118-1.1240 @ 25 °C/4 DEG | |
Record name | PARAMETHADIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3245 | |
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Mechanism of Action |
Dione anticonvulsants such as paramethadione reduce T-type calcium currents in thalamic neurons (including thalamic relay neurons). This inhibits corticothalamic transmission and raises the threshold for repetitive activity in the thalamus. This results in a dampening of the abnormal thalamocortical rhythmicity proposed to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures., Dione anticonvulsants reduce T-type calcium currents in thalamic neurons, including thalamic relay neurons. this raises the threshold for repetitive activity in the thalamus, and inhibits corticothalamic transmission. Thus, the abnormal thalamocortical rhythmicity, which is thought to underlie the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) with absence seizures, is dampened. The maximal seizure pattern in patients undergoing electroconvulsive therapy is not modified. /Dione anticonvulsants/ | |
Record name | Paramethadione | |
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Record name | PARAMETHADIONE | |
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Color/Form |
CLEAR, COLORLESS LIQUID, Liquid | |
CAS No. |
115-67-3 | |
Record name | Paramethadione | |
Source | CAS Common Chemistry | |
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Record name | Paramethadione [USP:INN:BAN] | |
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Record name | Paramethadione | |
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Record name | PARAMETHADIONE | |
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Record name | PARAMETHADIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paramethadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014755 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
31-32 °C | |
Record name | PARAMETHADIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3245 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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